Cas no 71945-62-5 (4-(4-methyl-3-nitrophenyl)butanoic acid)

4-(4-メチル-3-ニトロフェニル)ブタン酸は、有機合成化学において重要な中間体として利用される化合物です。本製品は、高い純度と安定性を備えており、医薬品や農薬の合成におけるキーインターメディエートとしての応用が可能です。特に、芳香族ニトロ基とカルボン酸基を有するため、多様な誘導体への変換が容易であり、研究開発の効率化に貢献します。また、結晶性が良好で取り扱いが簡便な点も特長です。適切な保管条件下では長期保存が可能であり、再現性の高い反応を実現します。

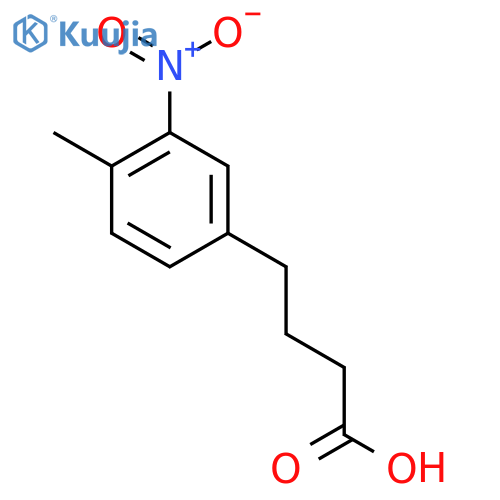

71945-62-5 structure

商品名:4-(4-methyl-3-nitrophenyl)butanoic acid

4-(4-methyl-3-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4-methyl-3-nitrophenyl)butanoic acid

- 71945-62-5

- EN300-1832224

-

- インチ: 1S/C11H13NO4/c1-8-5-6-9(3-2-4-11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)

- InChIKey: JPDYXPKMSZMDEL-UHFFFAOYSA-N

- ほほえんだ: OC(CCCC1C=CC(C)=C(C=1)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 223.08445790g/mol

- どういたいしつりょう: 223.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 83.1Ų

4-(4-methyl-3-nitrophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832224-0.25g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-0.05g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-10g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-0.5g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-0.1g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-10.0g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1832224-5g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 5g |

$2028.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-2.5g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1832224-5.0g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1832224-1.0g |

4-(4-methyl-3-nitrophenyl)butanoic acid |

71945-62-5 | 1g |

$986.0 | 2023-06-01 |

4-(4-methyl-3-nitrophenyl)butanoic acid 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

71945-62-5 (4-(4-methyl-3-nitrophenyl)butanoic acid) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量